

# The Chemical Synthesis and Structural Characterization of Salinazid: A Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Salinazid**, with the IUPAC name N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide, is a hydrazone derivative of the primary antitubercular drug isoniazid.[1][2] Its unique chemical architecture, combining a pyridine ring, a hydrazone linkage, and a salicyl group, contributes to its biological activity, which primarily involves the inhibition of mycolic acid synthesis in the mycobacterial cell wall.[1] This technical guide provides an in-depth overview of the chemical synthesis and comprehensive structural characterization of **Salinazid**, offering detailed experimental protocols and tabulated data to support research and development endeavors.

## **Physicochemical Properties**

**Salinazid** is a crystalline solid at room temperature.[1] Its core structure consists of a pyridine-4-carboxamide group linked via an (E)-configured hydrazone to a 2-hydroxybenzaldehyde substituent.[3] The molecule's key physicochemical properties are summarized in Table 1.

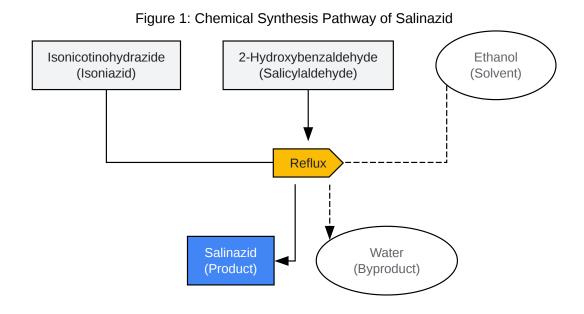


Property	Value	Reference
IUPAC Name	N'-[(E)-(2- hydroxyphenyl)methylidene]pyr idine-4-carbohydrazide	
CAS Number	495-84-1	_
Molecular Formula	C13H11N3O2	_
Molecular Weight	241.24 g/mol	_
Exact Mass	241.0851 g/mol	_
Melting Point	232-233 °C (can vary with crystal form)	
Appearance	Crystalline solid	_
Solubility	Poor in water (0.005 g/100 mL); Soluble in DMSO and ethanol	_

# **Chemical Synthesis**

The most common and direct method for synthesizing **Salinazid** is through a condensation reaction. This reaction joins isonicotinohydrazide (isoniazid) and 2-hydroxybenzaldehyde (salicylaldehyde). The process involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine (C=N) bond of the hydrazone. Alternative methods, such as solid-phase and microwave-assisted synthesis, have been explored to improve reaction efficiency and yield.





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Figure 1: Chemical Synthesis Pathway of Salinazid

## **Experimental Protocol: Synthesis of Salinazid**

This protocol describes the synthesis of **Salinazid** via the condensation of isonicotinohydrazide and salicylaldehyde.

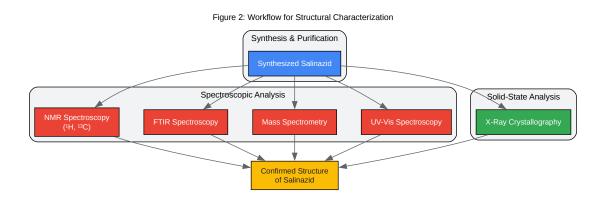
- Reactant Preparation: In a round-bottom flask, dissolve isonicotinohydrazide (1.0 equivalent) in a minimal amount of absolute ethanol.
- Addition: To this solution, add salicylaldehyde (1.0 equivalent) dropwise while stirring.
- Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).



- Crystallization: Upon completion, allow the reaction mixture to cool slowly to room temperature. The product, **Salinazid**, will precipitate as a crystalline solid.
- Isolation: Collect the precipitated product by vacuum filtration.
- Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. For higher purity, the crude product can be recrystallized from hot ethanol.
- Drying: Dry the purified **Salinazid** crystals under vacuum to yield the final product.

## **Structural Characterization**

The definitive structure of a synthesized compound is confirmed through a combination of spectroscopic and analytical techniques. For **Salinazid**, these include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), UV-Visible Spectroscopy, and X-ray Crystallography.





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Figure 2: Workflow for Structural Characterization

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) due to **Salinazid**'s solubility in this solvent.

#### 3.1.1. Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of purified **Salinazid** in 0.6-0.7 mL of DMSO-d<sub>6</sub> in an NMR tube.
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).
- Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  ~2.50 ppm for <sup>1</sup>H and  $\delta$  ~39.52 ppm for <sup>13</sup>C).

#### 3.1.2. Representative NMR Data

The expected chemical shifts for **Salinazid** in DMSO-d<sub>6</sub> are summarized in Table 2. These values are based on typical shifts for the functional groups present.

<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Assignment	<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	Assignment
~12.0 ppm (s, 1H)	-OH (phenolic)	~165 ppm	C=O (amide)
~11.5 ppm (s, 1H)	-NH- (amide)	~158 ppm	C-OH (aromatic)
~8.7 ppm (d, 2H)	Pyridine H (ortho to N)	~150 ppm	Pyridine C (ortho to N)
~8.5 ppm (s, 1H)	-N=CH- (imine)	~145 ppm	C=N (imine)
~7.8 ppm (d, 2H)	Pyridine H (meta to N)	~140 ppm	Pyridine C (para to C=O)
~6.9-7.4 ppm (m, 4H)	Salicyl aromatic H	~116-132 ppm	Salicyl aromatic C
~122 ppm	Pyridine C (meta to N)		



s = singlet, d = doublet, m = multiplet

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

#### 3.2.1. Experimental Protocol: FTIR Analysis

- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of finely ground Salinazid or use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum over a range of 4000-400 cm<sup>-1</sup>.
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups in Salinazid.

#### 3.2.2. Characteristic IR Absorption Bands

Key vibrational frequencies for **Salinazid** are presented in Table 3.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3400 - 3200 (broad)	O-H Stretch	Phenolic -OH
~3200	N-H Stretch	Amide N-H
~3050	C-H Stretch	Aromatic C-H
~1660	C=O Stretch	Amide I band
~1620	C=N Stretch	Imine
1600 - 1450	C=C Stretch	Aromatic rings
~1550	N-H Bend	Amide II band
~1280	C-O Stretch	Phenolic C-O

## **Mass Spectrometry (MS)**



MS provides information on the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. The fragmentation pattern can also offer structural insights.

#### 3.3.1. Experimental Protocol: MS Analysis

- Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Analysis: Analyze the sample in a mass spectrometer to determine the m/z of the molecular ion [M+H]+ or [M]+•.
- Fragmentation: If using a technique like tandem MS (MS/MS), induce fragmentation to observe characteristic daughter ions. The primary fragmentation would likely occur at the N-N or N-C amide bonds.

## **UV-Visible Spectroscopy**

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extensive conjugation in **Salinazid**, involving the two aromatic rings and the hydrazone bridge, results in characteristic absorptions in the UV-visible range.

#### 3.4.1. Experimental Protocol: UV-Vis Analysis

- Sample Preparation: Prepare a dilute solution of **Salinazid** in a UV-transparent solvent, such as ethanol.
- Data Acquisition: Record the absorption spectrum, typically from 200 to 500 nm, using a dual-beam UV-Vis spectrophotometer.
- Analysis: Identify the wavelength of maximum absorbance ( $\lambda$ max), which corresponds to electronic transitions like  $\pi \to \pi^*$ .

## X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. **Salinazid** is known to exist in multiple polymorphic forms.



#### 3.5.1. Experimental Protocol: X-ray Crystallography

- Crystal Growth: Grow single crystals of **Salinazid** suitable for diffraction, typically by slow evaporation of a saturated solution (e.g., in ethanol).
- Data Collection: Mount a crystal on a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam.
- Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed molecular model.

#### 3.5.2. Crystallographic Data

The crystallographic data for one form of **Salinazid** is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 267048. A summary of typical crystallographic parameters is provided in Table 4.

Parameter	Value (Representative)
CCDC Deposition No.	267048
Crystal System	Orthorhombic
Space Group	P212121
a (Å)	[Value]
b (Å)	[Value]
c (Å)	[Value]
α (°)	90
β (°)	90
y (°)	90
Volume (ų)	[Value]
Z	4



Note: Specific unit cell parameters (a, b, c, Volume) should be obtained from the CCDC deposition file.

## Conclusion

The synthesis of **Salinazid** is a straightforward and well-established chemical transformation. Its structural integrity can be rigorously confirmed through a suite of standard analytical techniques. This guide provides the fundamental protocols and reference data necessary for the preparation and characterization of **Salinazid**, serving as a valuable resource for researchers in medicinal chemistry and drug development. The detailed characterization is crucial for understanding its structure-activity relationship and for the development of new pharmaceutical formulations.

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